Side-Chain pKa Comparison: pH-Responsive Behavior Distinguishes Fmoc-Dap-OH from Longer-Chain Analogs
The side-chain primary amine of Dap (2,3-diaminopropionic acid) exhibits a pKa of approximately 6.3, which is substantially lower than the ε-amine pKa of lysine (~10.5) and the γ-amine pKa of Dab (~8.2) . This lower pKa enables peptides containing Dap to undergo protonation-state changes near physiological pH ranges (6.5–7.4) and within the slightly acidic tumor microenvironment (pH 6.5–6.8), a design feature that cannot be achieved with Lys- or Dab-containing analogs.
| Evidence Dimension | Side-chain amine pKa |
|---|---|
| Target Compound Data | pKa ≈ 6.3 (Dap side-chain) |
| Comparator Or Baseline | Fmoc-Lys-OH: pKa ≈ 10.5 (ε-amine); Fmoc-Dab-OH: pKa ≈ 8.2 (γ-amine) |
| Quantified Difference | ΔpKa = -4.2 vs. Lys; ΔpKa = -1.9 vs. Dab |
| Conditions | Aqueous solution; literature pKa values for free amino acids |
Why This Matters
Procurement of Fmoc-Dap-OH is essential for projects requiring pH-triggered conformational or activity changes; substitution with Fmoc-Lys-OH or Fmoc-Dab-OH yields peptides with incorrect protonation profiles at target pH.
